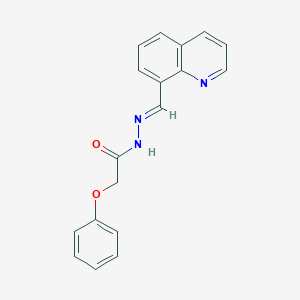

![molecular formula C17H13NO4 B5553433 3-[(1-苯并呋喃-2-羰基)氨基]苯甲酸甲酯](/img/structure/B5553433.png)

3-[(1-苯并呋喃-2-羰基)氨基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate" is a compound of interest in organic chemistry, particularly in the context of benzofuran derivatives. Benzofurans are a class of organic compounds that are structurally related to furans with a benzene ring fused to the furan ring. These compounds are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, often involves ring closure reactions and various other organic synthesis techniques. For instance, the synthesis of a novel benzofuran derivative was achieved through ring opening followed by ring closure reactions, as detailed by Halim and Ibrahim (2022) (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by specific conformational features. For example, Then et al. (2017) conducted a study where they synthesized novel benzofuran derivatives and analyzed their crystal structures using X-ray diffraction, revealing a nearly perpendicular conformation of the benzofuran and substituted phenyl rings (Then et al., 2017).

Chemical Reactions and Properties

Benzofuran derivatives, including methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, exhibit interesting chemical properties. For instance, Portilla et al. (2007) described the formation of hydrogen-bonded sheets in a methyl benzofuran derivative, highlighting the importance of hydrogen bonding in the structural arrangement of these compounds (Portilla et al., 2007).

Physical Properties Analysis

The physical properties of benzofuran derivatives are influenced by their molecular structure. Choi et al. (2008) reported on the crystal structure of a methyl benzofuran derivative, noting the stabilization of the structure by aromatic π–π interactions and intermolecular hydrogen bonds (Choi et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and stability, are a key area of interest. Studies like the one by Halim and Ibrahim (2022) often utilize computational methods to predict reactivity and stability, providing insights into the chemical behavior of such compounds (Halim & Ibrahim, 2022).

科学研究应用

自由基清除能力和抗氧化特性

一项关于新型2-(苯并呋喃-2-基)-2-氧代乙基3-(甲基/氨基)苯甲酸酯的合成、晶体结构和赫希菲尔德表面分析的研究揭示了它们作为抗氧化剂的潜力。这些化合物表现出显着的自由基清除活性,这在其在各种分析中的表现中得到了证明,包括DPPH、亚铁离子螯合和过氧化氢清除。特别地,一种具有氨基取代基的化合物在过氧化氢清除分析中显示出比抗坏血酸更好的清除效果,突出了其作为有效抗氧化剂的潜力(Then等人,2017)。

有机化学中的合成和应用

对夺取电子烯烃的研究导致了2-芳氧基-3-二甲氨基丙烯酸甲酯的合成,展示了一种合成苯并呋喃的新方法。该方法代表了一种合成苯并呋喃骨架的有效合成途径,在复杂有机分子和天然产物的合成中具有潜在应用(Cruz & Tamariz,2004)。

量子研究和NLO特性

一种新型化合物5-(6-羟基-4-甲氧基-1-苯并呋喃-5-基羰基)-6-氨基-3-甲基-1H-吡唑并[3,4-b]吡啶(HMBPP)被合成并表征,揭示了对其量子、NLO和热力学性质的见解。该研究提供了有关其结构稳定性、反应性和材料科学中潜在应用的宝贵数据(Halim & Ibrahim,2022)。

生物合成的发育调控

在天然产物生物合成的背景下,对金鱼草花的研究揭示了苯甲酸甲酯生物合成和释放的发育调控。这种挥发性酯由一种新型酶合成,在吸引传粉者中起着至关重要的作用,说明了该化合物在植物生物学和农业生物技术中的潜在应用(Dudareva等人,2000)。

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, and their diverse pharmacological activities indicate a broad range of clinical uses . Therefore, the future research directions may include further exploration of their biological activities, development of novel synthesis methods, and investigation of their potential as drug lead compounds.

属性

IUPAC Name |

methyl 3-(1-benzofuran-2-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-17(20)12-6-4-7-13(9-12)18-16(19)15-10-11-5-2-3-8-14(11)22-15/h2-10H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFLMQRGOOFRMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331327 |

Source

|

| Record name | methyl 3-(1-benzofuran-2-carbonylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

304889-36-9 |

Source

|

| Record name | methyl 3-(1-benzofuran-2-carbonylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)

![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)

![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553406.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)